Cholesterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.095 mg/l @ 30 °C.

9.5e-05 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Cholesterol as a Building Block and Signaling Molecule

- Membrane Structure: Cholesterol is a crucial component of cell membranes, providing stability and fluidity. It allows for the selective passage of molecules in and out of the cell .

- Myelin Sheath Formation: Cholesterol is essential for the formation of the myelin sheath, which insulates nerve fibers and enables efficient nerve impulse transmission .

- Hormone and Vitamin D Synthesis: Cholesterol serves as a precursor molecule for the synthesis of various hormones, including steroid hormones like cortisol and sex hormones like testosterone and estrogen. It also plays a role in Vitamin D production .

- Cell Signaling: Cholesterol is involved in cell signaling pathways, influencing cell growth, proliferation, and differentiation .

Cholesterol and Disease

While cholesterol is vital for many bodily functions, imbalances in its metabolism have been linked to various health conditions.

- Cardiovascular Disease (CVD): High levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad" cholesterol, can contribute to the buildup of plaque in arteries, increasing the risk of heart attack and stroke .

- Neurodegenerative Disorders: Research suggests a connection between abnormal cholesterol metabolism and neurodegenerative diseases like Alzheimer's and Parkinson's disease. The role of cholesterol in these conditions is complex and under ongoing investigation .

- Cancer: The relationship between cholesterol and cancer is intricate. Studies have shown that cholesterol levels may influence cancer development and progression in some cases .

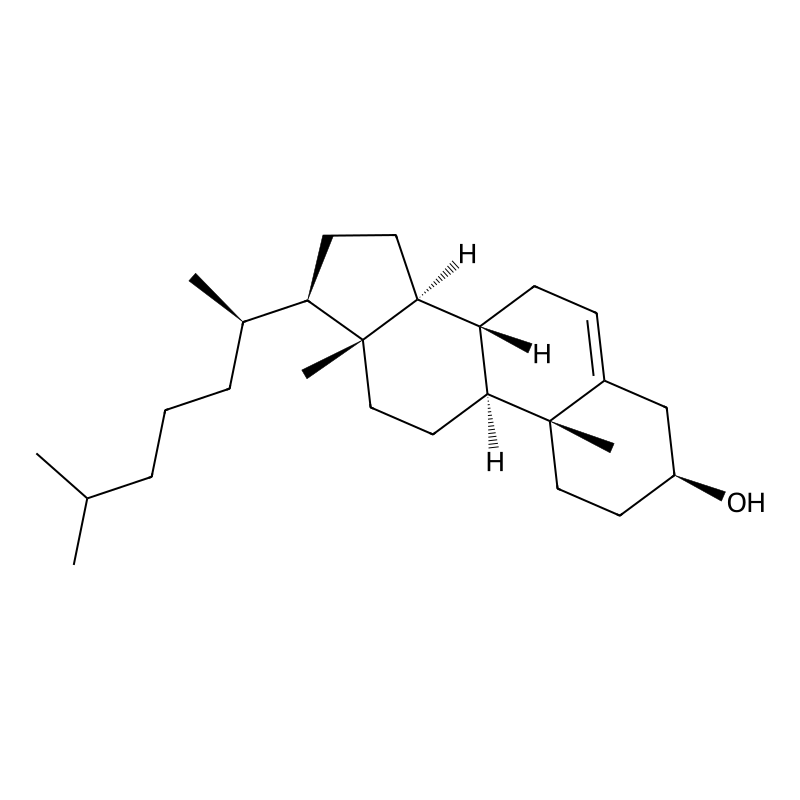

Cholesterol is a waxy, fat-like substance that is crucial for various biological functions in the body. It is classified as a steroid, which means it has a specific structure characterized by four hydrocarbon rings. The chemical formula of cholesterol is , indicating it contains 27 carbon atoms, 46 hydrogen atoms, and one oxygen atom . Cholesterol serves as an essential component of cell membranes, contributing to their structural integrity and fluidity. Additionally, it acts as a precursor for the synthesis of bile acids, steroid hormones, and vitamin D .

In the body, cholesterol plays several crucial roles:

- Membrane Structure: Cholesterol is a vital component of cell membranes, providing stability and fluidity [].

- Hormone and Vitamin D Synthesis: Cholesterol serves as a precursor for various hormones, including steroid hormones like cortisol and estrogen, and vitamin D.

- Bile Acid Production: Cholesterol is converted into bile acids in the liver, which aid in fat digestion and absorption.

Cholesterol is synthesized through a complex series of enzymatic reactions known as the mevalonate pathway. This pathway begins with the condensation of two molecules of acetyl-coenzyme A to form acetoacetyl-coenzyme A, which is then converted into 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) by the enzyme HMG-CoA synthase. The critical step in this pathway is the reduction of HMG-CoA to mevalonate by HMG-CoA reductase, which is considered the rate-limiting step in cholesterol biosynthesis .

Subsequent steps include:

- Conversion of mevalonate to isopentenyl pyrophosphate through phosphorylation and decarboxylation.

- Formation of farnesyl pyrophosphate from three molecules of isopentenyl pyrophosphate.

- Squalene synthesis from farnesyl pyrophosphate, followed by cyclization to lanosterol.

- Finally, lanosterol undergoes multiple transformations to yield cholesterol through either the Bloch or Kandutsch-Russell pathways .

Cholesterol plays several vital roles in biological systems:

- Cell Membrane Integrity: It maintains membrane fluidity and structure, allowing for proper cellular function and communication.

- Hormone Production: Cholesterol is a precursor for steroid hormones such as estrogen, testosterone, and cortisol, which regulate various physiological processes.

- Bile Acid Synthesis: It aids in the digestion and absorption of dietary fats by forming bile acids in the liver.

- Vitamin D Synthesis: Cholesterol is converted into vitamin D upon exposure to sunlight, playing a crucial role in bone health and calcium metabolism .

Cholesterol can be synthesized endogenously via the mevalonate pathway in various tissues, predominantly in the liver. The process involves multiple enzymatic reactions that convert acetyl-coenzyme A into cholesterol through intermediates such as mevalonate and squalene . Additionally, cholesterol can be obtained exogenously from dietary sources like meat, dairy products, and eggs. The body regulates its synthesis based on dietary intake; increased dietary cholesterol leads to decreased endogenous production .

Cholesterol has several applications:

- Medical Research: It serves as a target for statin drugs that lower cholesterol levels in patients with hyperlipidemia.

- Pharmaceuticals: Cholesterol derivatives are used in drug formulations and as precursors for synthesizing various medications.

- Nutrition: Understanding cholesterol's role helps inform dietary guidelines aimed at maintaining cardiovascular health .

Research has shown that cholesterol interacts with various biomolecules:

- Lipoproteins: Cholesterol combines with proteins to form lipoproteins (e.g., low-density lipoprotein and high-density lipoprotein), which transport cholesterol in the bloodstream.

- Membrane Proteins: It modulates the activity of membrane proteins involved in signaling pathways and cellular transport mechanisms.

- Drug Interactions: Statins inhibit HMG-CoA reductase, thereby reducing cholesterol synthesis and affecting its levels in circulation .

Cholesterol shares structural characteristics with other sterols but exhibits unique properties that distinguish it from them:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Ergosterol | Found in fungi; important for membrane fluidity | |

| Sitosterol | Plant sterol; competes with cholesterol absorption | |

| Campesterol | Plant sterol; similar structure to cholesterol |

Uniqueness of Cholesterol:

- Cholesterol is exclusively found in animal cells and is essential for human health.

- It plays a pivotal role in synthesizing steroid hormones and bile acids, unlike plant sterols which do not serve these functions.

Lanosterol Cyclization and Post-Squalene Modifications

Following the formation of isoprenoid intermediates, multiple condensation reactions lead to squalene synthesis, which is then converted to 2,3-oxidosqualene. Lanosterol synthase catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, marking the first sterol intermediate in cholesterol biosynthesis.

Lanosterol undergoes a series of complex post-squalene modifications involving over 20 enzymes that sequentially remove methyl groups, reduce double bonds, and rearrange the sterol nucleus to produce cholesterol. Key enzymes in this phase include lanosterol 14α-demethylase and squalene monooxygenase.

Lanosterol 14α-demethylase, a cytochrome P450 enzyme, catalyzes the demethylation of lanosterol. This enzyme is uniquely regulated post-translationally by the E3 ubiquitin ligase MARCH6, which targets it for degradation independent of sterol levels, providing a fine-tuning mechanism distinct from sterol feedback. Lanosterol synthase, the preceding enzyme, remains stable, highlighting differential regulation within this pathway segment [3] [4].

Squalene monooxygenase, catalyzing the epoxidation of squalene to 2,3-oxidosqualene, is a rate-limiting enzyme subject to post-translational regulation. Its stability is modulated by substrate (squalene) binding to its N-terminal regulatory domain, which protects it from degradation by MARCH6. This substrate-mediated feedforward regulation enhances the pathway's metabolic capacity, underscoring squalene's active role beyond being a mere intermediate [5].

| Enzyme | Function | Regulation Mechanism |

|---|---|---|

| Lanosterol synthase | Cyclization of 2,3-oxidosqualene to lanosterol | Stable protein, sterol-responsive gene expression |

| Lanosterol 14α-demethylase | Demethylation of lanosterol | Rapid degradation via MARCH6, sterol-independent |

| Squalene monooxygenase | Epoxidation of squalene | Stabilized by squalene binding, MARCH6-mediated degradation |

Allosteric and Transcriptional Control of HMG-CoA Reductase

HMG-CoA reductase is the principal regulatory enzyme in cholesterol biosynthesis, subject to multilayered control mechanisms:

Transcriptional Regulation: Sterol regulatory element-binding proteins activate transcription of the HMG-CoA reductase gene when cellular cholesterol is low by binding to sterol regulatory elements in the gene promoter. This increases enzyme synthesis to replenish cholesterol levels.

Post-Translational Regulation: The enzyme undergoes feedback inhibition and degradation in response to elevated cholesterol and sterol intermediates. Cholesterol binding to the enzyme’s sterol-sensing domain promotes its association with the E3 ubiquitin ligase gp78, targeting it for proteasomal degradation.

Phosphorylation Control: AMP-activated protein kinase phosphorylates HMG-CoA reductase under metabolic stress (high AMP:ATP ratio), rendering the enzyme inactive and reducing cholesterol synthesis during energy scarcity.

These regulatory layers ensure tight homeostatic control of cholesterol production, balancing cellular demand and metabolic cost [2] [6].

| Regulation Type | Mechanism | Effect on HMG-CoA Reductase Activity |

|---|---|---|

| Transcriptional | Sterol regulatory element-binding proteins (SREBP) activation | Increased enzyme synthesis under low cholesterol |

| Post-Translational | Sterol-induced ubiquitination via gp78 | Enzyme degradation when cholesterol is high |

| Phosphorylation | AMP-activated protein kinase-mediated phosphorylation | Enzyme inactivation during metabolic stress |

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/

Odor

Decomposition

Appearance

Melting Point

MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/

148 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 217 of 220 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Cholesterol is used in liposomes to encapsulate and deliver chemotherapeutic drugs to diseased tissues.

Cholesterol-C14 is used clinically as an organ imaging agent. Organs visualized by the technique include ovaries, adrenals, and spleen.

Pharmacology

Mechanism of Action

Vapor Pressure

Impurities

Other CAS

57-88-5

Absorption Distribution and Excretion

Cholesterol is distributed universally in all animal tissues. It can be derived either from intestinal absorption of dietary cholesterol or from synthesis de novo within the body.

The fraction of dietary cholesterol absorbed is dependent on the intake; after reaching a plateau, the amount absorbed decreases with increased dietary intake. Most people in western societies ingest between 500 and 800 mg/day and absorb from 300 to 400 mg/day.

Cholesterol is absorbed from the gut via lymph. The primary site of absorption of dietary cholesterol is the proximal small intestine. Cholesterol is absorbed from the intestine after incorporation into chylomicrons, which are mixed micelles composed of triglycerides, phospholipids, protein and free and esterified cholesterol.

For more Absorption, Distribution and Excretion (Complete) data for CHOLESTEROL (6 total), please visit the HSDB record page.

Metabolism Metabolites

Cholesterol is the substrate for steroid biosynthesis. Conversion of cholesterol to pregnenolone occurs in the mitochondria, and oxidative reactions catalyzed by P450 enzymes occur in the smooth endoplasmic reticulum and mitochondria. Sources of cholesterol include lipoprotein uptake from serum (LDL and HDL), de novo synthesis from acetate via the acetyl coenzyme A pathway, and hydrolysis of cholesteryl ester (CE) by neutral CE hydrolase (nCEH). The storage pool in the form of lipid droplets is derived principally from the conversion of free cholesterol to CE catalyzed by acyl coenzyme A: cholesterol acyltransferase (ACAT). Direct uptake of CE from serum to the storage pool is minimal in the rat.

Cholesterol introduced into the cecum of rats is changed to lithocholic and isolithocholic acids, which are partly excreted in the feces. In the guinea pig, the gut bacteria can metabolize cholesterol to estradiol and estrone, which are excreted in the urine.

Cholesterol is metabolized in the liver, the main metabolic pathway being conversion to the two primary bile acids, cholic acid and chenodeoxycholic acid. These, after conjugation with either glycine or taurine, pass into the intestine via the bile, where they may be further metabolized by bacterial enzymes to yield the secondary bile acids, deoxycholic acid and lithocholic acid. Cholesterol is also converted to other neutral sterols; in the liver, reduction yields cholestanol. In the intestine, the main metabolites produced by bacterial enzymes are coprostanol (a stereoisomer of cholestanol) and cholestanone. Although both bile acids and neutral sterols undergo enterohepatic recirculation, there is a net loss daily of about 250 mg cholesterol as bile acids and about 500 mg as neutral sterols.

For more Metabolism/Metabolites (Complete) data for CHOLESTEROL (6 total), please visit the HSDB record page.

Wikipedia

Hydroxide

Use Classification

Methods of Manufacturing

Cholesterol is commercially prepared from bovine spinal cord and wool grease by extraction with petroleum ether. The extracted material is then purified by repeated bromination.

General Manufacturing Information

Analytic Laboratory Methods

AOAC Official Method 970.51: Fats (animal) in vegetable fats and oils (determination of cholesterol); gas chromatographic method.

AOAC Official Method 941.09: Cholesterol in eggs; titrimetric method.

AOAC Official Method 969.14: Sterols /as chloesterol/ in macaroni products; fluorometric method.

For more Analytic Laboratory Methods (Complete) data for CHOLESTEROL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Sample Matrix: Biological specimens; Sample Preparation: Mix with ethanolic ferric chloride; hydrolyse (ethanolic potassium hydroxide); centrifuge; treat with ethanolic ferric chloride, then sulphuric acid; extract the chromogen (dichloromethane); Assay Procedure: Ultra-violet detection. /From table/.

Sample Matrix: Biological specimens; Sample Preparation: Mix with solution of standard (5-alpha-cholestane), tetramethylammonium hydroxide and isopropanol; add ethyl acetate; Assay Procedure: Gas chromatography with flame-ionization detection. /From table/.

Sample Matrix: Biological specimens; Sample Preparation: Mix with cholesterol esterase and oxidase; couple the resulting hydrogen peroxide oxidatively with 4-aminoantipyrine and phenol to yield chromogen; Assay Procedure: Ultra-violet detection. /From table/.

For more Clinical Laboratory Methods (Complete) data for CHOLESTEROL (6 total), please visit the HSDB record page.

Dates

Impact of varying housing systems on egg quality characteristics, fatty acid profile, and cholesterol content of Rhode Island Red × Fyoumi laying hens

Ziaul Islam, Asad Sultan, Sarzamin Khan, Ibrahim A Alhidary, Mutassim M Abdelrahman, Rifat Ullah KhanPMID: 34537882 DOI: 10.1007/s11250-021-02913-x

Abstract

The present study was designed to study the effects of conventional and free range systems on egg quality attributes, fatty acid profile, and cholesterol contents of laying hen. Two hundred and forty R1 cross of Rhode Island Red (RIR) × Fyoumi (F) layers during the peak production were divided into two groups and reared in two different housing systems (free range vs. conventional systems). The statistical analysis of the results revealed that the housing system (modification of diet) significantly (p < 0.05) affected egg quality, fatty acid profile, and cholesterol contents. The highest (p < 0.05) whole egg and albumen weights were recorded for eggs produced in a conventional system and higher yolk weight and shell thickness were recorded in free range hens. Significantly (p < 0.05) lower concentration of saturated and higher concentration of mono- and polyunsaturated fatty acids were observed in eggs produced under a free range system. In addition, higher level of total omega-3 fatty acids and higher ratio of omega-6 to omega-3 fatty acids were observed in free range eggs as compared to those in the conventional system. From the results of the present study, we concluded that eggs produced from Rhode Island Red × Fyoumi laying hens in a free range system are qualitatively superior compared to those in the conventional system.Cholesterol and Triglyceride Concentrations, COVID-19 Severity, and Mortality: A Systematic Review and Meta-Analysis With Meta-Regression

Angelo Zinellu, Panagiotis Paliogiannis, Alessandro G Fois, Paolo Solidoro, Ciriaco Carru, Arduino A MangoniPMID: 34490188 DOI: 10.3389/fpubh.2021.705916

Abstract

Lipid profile alterations have been observed in patients with coronavirus disease 2019 (COVID-19) in relation to disease severity and mortality. We conducted a systematic review and meta-analysis with meta-regression of studies reporting total, HDL, and LDL-cholesterol, and triglyceride concentrations in hospitalized patients with COVID-19. We searched PubMed, Web of Science and Scopus, between January 2020 and January 2021, for studies describing lipid concentrations, COVID-19 severity, and survival status (PROSPERO registration number: CRD42021253401). Twenty-two studies in 10,122 COVID-19 patients were included in the meta-analysis. Pooled results showed that hospitalized patients with severe disease or non-survivor status had significantly lower total cholesterol (standardized mean difference, SMD = -0.29, 95% CI -0.41 to -0.16,< 0.001), LDL-cholesterol (SMD = -0.30, 95% CI -0.41 to -0.18,

< 0.001), and HDL-cholesterol (SMD = -0.44, 95% CI -0.62 to -0.26,

< 0.001), but not triglyceride (SMD = 0.04, 95% CI -0.10 to -0.19,

= 0.57), concentrations compared to patients with milder disease or survivor status during follow up. Between-study heterogeneity was large-to-extreme. In sensitivity analysis, the effect size of different lipid fractions was not affected when each study was in turn removed. The Begg's and Egger's

-tests did not show evidence of publication bias, except for studies investigating LDL-cholesterol. In meta-regression, significant associations were observed between the SMD of LDL-cholesterol and age and hypertension, and between the SMD of triglycerides and study endpoint and aspartate aminotransferase. In our systematic review and meta-analysis, lower total, HDL, and LDL-cholesterol, but not triglyceride, concentrations were significantly associated with COVID-19 severity and mortality. Cholesterol concentrations might be useful, in combination with other clinical and demographic variables, for risk stratification and monitoring in this group.

PROSPERO registration number: CRD42021253401.

Jian Liu, Siya Wu, Yang Cheng, Qiuhui Liu, Laijin Su, Yue Yang, Xu Zhang, Mingjiang Wu, Jong-Il Choi, Haibin Tong

PMID: 34445047 DOI: 10.3390/nu13082887

Abstract

alginate (SF-Alg) possess many pharmacological activities, including hypoglycemic and hypolipidemic. However, the hypoglycemic mechanisms of SF-Alg remain unclear due to its low bioavailability. In this study, we evaluated the therapeutic effect of SF-Alg on high-fat diet (HFD)/streptozotocin (STZ)-induced type 2 diabetes (T2D) mice. SF-Alg intervention was found to significantly reduce fasting blood glucose (FBG), triglycerides (TG), and total cholesterol (TC), while increasing high-density lipoprotein cholesterol (HDL-c) and improving glucose tolerance. In addition, administrating SF-Alg to diabetic mice moderately attenuated pathological changes in adipose, hepatic, and heart tissues as well as skeletal muscle, and diminished oxidative stress. To probe the underlying mechanisms, we further analyzed the gut microbiota using 16S rRNA amplicon sequencing, as well as metabolites by non-targeted metabolomics. Here, SF-Alg significantly increased some benign bacteria (,

,

,

and

), and significantly decreased harmful bacteria (

and

). Meanwhile, SF-Alg dramatically decreased branched-chain amino acids (BCAAs) and aromatic amino acids (AAAs) in the colon of T2D mice, suggesting a positive benefit of SF-Alg as an adjvant agent for T2D.

Rosmarinic Acid Increases Macrophage Cholesterol Efflux through Regulation of ABCA1 and ABCG1 in Different Mechanisms

Jean-Baptiste Nyandwi, Young Shin Ko, Hana Jin, Seung Pil Yun, Sang Won Park, Hye Jung KimPMID: 34445501 DOI: 10.3390/ijms22168791

Abstract

Lipid dysregulation in diabetes mellitus escalates endothelial dysfunction, the initial event in the development and progression of diabetic atherosclerosis. In addition, lipid-laden macrophage accumulation in the arterial wall plays a significant role in the pathology of diabetes-associated atherosclerosis. Therefore, inhibition of endothelial dysfunction and enhancement of macrophage cholesterol efflux is the important antiatherogenic mechanism. Rosmarinic acid (RA) possesses beneficial properties, including its anti-inflammatory, antioxidant, antidiabetic and cardioprotective effects. We previously reported that RA effectively inhibits diabetic endothelial dysfunction by inhibiting inflammasome activation in endothelial cells. However, its effect on cholesterol efflux remains unknown. Therefore, in this study, we aimed to assess the effect of RA on cholesterol efflux and its underlying mechanisms in macrophages. RA effectively reduced oxLDL-induced cholesterol contents under high glucose (HG) conditions in macrophages. RA enhanced ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1) expression, promoting macrophage cholesterol efflux. Mechanistically, RA differentially regulated ABCA1 expression through JAK2/STAT3, JNK and PKC-p38 and ABCG1 expression through JAK2/STAT3, JNK and PKC-ERK1/2/p38 in macrophages. Moreover, RA primarily stabilized ABCA1 rather than ABCG1 protein levels by impairing protein degradation. These findings suggest RA as a candidate therapeutic to prevent atherosclerotic cardiovascular disease complications related to diabetes by regulating cholesterol efflux in macrophages.Improvement of Lipid Profile after One-Anastomosis Gastric Bypass Compared to Sleeve Gastrectomy

Silvia Bettini, Gianni Segato, Luca Prevedello, Roberto Fabris, Chiara Dal Prà, Eva Zabeo, Chiara Compagnin, Fabio De Luca, Cristiano Finco, Mirto Foletto, Roberto Vettor, Luca Busetto, On Behalf Of The Veneto Obesity NetworkPMID: 34444930 DOI: 10.3390/nu13082770

Abstract

Fewer studies compared the improvement of plasma lipid levels after different types of surgery, in particular compared to one-anastomosis gastric bypass (OAGB). The aim of our study was to investigate how laparoscopic sleeve gastrectomy (LSG) and OAGB impact on weight loss and lipid profile 18 months after surgery, in patients with severe obesity. Forty-six patients treated with OAGB were matched to eighty-eight patients submitted to LSG. Weight loss after OAGB (33.2%) was more evident than after LSG (29.6%) (= 0.024). The difference in the prevalence of dyslipidemia showed a statistically significant reduction only after OAGB (61% versus 22%,

< 0.001). After adjustment for delta body mass index (BMI), age and sex, we demonstrated a statistically significant decrease of the differences between the changes before and after (delta Δ) the two surgery procedures: Δ total cholesterol values (

< 0.001), Δ low density lipoprotein-cholesterol values (

< 0.001) and Δ triglycerides values (

= 0.007). Patients with severe obesity undergoing to OAGB presented a better improvement of lipid plasma values than LSG patients. The reduction of lipid plasma levels was independent of the significant decrease of BMI after surgery, of age and of sex.

Associations between Fasting Duration, Timing of First and Last Meal, and Cardiometabolic Endpoints in the National Health and Nutrition Examination Survey

Michael D Wirth, Longgang Zhao, Gabrielle M Turner-McGrievy, Andrew OrtagliaPMID: 34444846 DOI: 10.3390/nu13082686

Abstract

Research indicates potential cardiometabolic benefits of energy consumption earlier in the day. This study examined the association between fasting duration, timing of first and last meals, and cardiometabolic endpoints using data from the National Health and Nutrition Examination Survey (NHANES).Cross-sectional data from NHANES (2005-2016) were utilized. Diet was obtained from one to two 24-h dietary recalls to characterize nighttime fasting duration and timing of first and last meal. Blood samples were obtained for characterization of C-reactive protein (CRP); glycosylated hemoglobin (HbA1c %); insulin; glucose; and high-density lipoprotein (HDL), low-density lipoprotein (LDL), and total cholesterol. Survey design procedures for adjusted linear and logistic regression were performed.

Every one-hour increase in nighttime fasting duration was associated with a significantly higher insulin and CRP, and lower HDL. Every one-hour increase in timing of the last meal of the day was statistically significantly associated with higher HbA1c and lower LDL. Every one-hour increase in first mealtime was associated with higher CRP (β = 0.044,

= 0.0106), insulin (β = 0.429,

< 0.01), and glucose (β = 0.662,

< 0.01), and lower HDL (β = -0.377,

< 0.01).

In this large public health dataset, evidence for the beneficial effect of starting energy consumption earlier in the day on cardiometabolic endpoints was observed.

Secretory NPC2 Protein-Mediated Free Cholesterol Levels Were Correlated with the Sorafenib Response in Hepatocellular Carcinoma

Fat-Moon Suk, Yuan-Hsi Wang, Wan-Chun Chiu, Chiao-Fan Liu, Chien-Ying Wu, Tzu-Lang Chen, Yi-Jen LiaoPMID: 34445279 DOI: 10.3390/ijms22168567

Abstract

Hepatocellular carcinoma (HCC) is the most common primary malignant tumor in the world. Sorafenib is the first-line drug for patients with advanced HCC. However, long-term treatment with sorafenib often results in reduced sensitivity of tumor cells to the drug, leading to acquired resistance. Identifying biomarkers which can predict the response to sorafenib treatment may represent a clinical challenge in the personalized treatment era. Niemann-Pick type C2 (NPC2), a secretory glycoprotein, plays an important role in regulating intracellular free cholesterol homeostasis. In HCC patients, downregulation of hepatic NPC2 is correlated with poor clinical pathological features through regulating mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) activation. This study aimed to investigate the roles of secretory NPC2-mediated free cholesterol levels as biomarkers when undergoing sorafenib treatment and evaluate its impact on acquired sorafenib resistance in HCC cells. Herein, we showed that NPC2 downregulation and free cholesterol accumulation weakened sorafenib's efficacy through enhancing MAPK/AKT signaling in HCC cells. Meanwhile, NPC2 overexpression slightly enhanced the sorafenib-induced cytotoxic effect. Compared to normal diet feeding, mice fed a high-cholesterol diet had much higher tumor growth rates, whereas treatment with the free cholesterol-lowering agent, hydroxypropyl-β-cyclodextrin, enhanced sorafenib's tumor-inhibiting ability. In addition, sorafenib treatment induced higher NPC2 secretion, which was mediated by inhibition of the Ras/Raf/MAPK kinase (MEK)/ERK signaling pathway in HCC cells. In both acquired sorafenib-resistant cell and xenograft models, NPC2 and free cholesterol secretion were increased in culture supernatant and serum samples. In conclusion, NPC2-mediated free cholesterol secretion may represent a candidate biomarker for the likelihood of HCC cells developing resistance to sorafenib.Myelin Defects in Niemann-Pick Type C Disease: Mechanisms and Possible Therapeutic Perspectives

Antonietta Bernardo, Chiara De Nuccio, Sergio Visentin, Alberto Martire, Luisa Minghetti, Patrizia Popoli, Antonella FerrantePMID: 34445564 DOI: 10.3390/ijms22168858

Abstract

Niemann-Pick type C (NPC) disease is a wide-spectrum clinical condition classified as a neurovisceral disorder affecting mainly the liver and the brain. It is caused by mutations in one of two genes,and

, coding for proteins located in the lysosomes. NPC proteins are deputed to transport cholesterol within lysosomes or between late endosome/lysosome systems and other cellular compartments, such as the endoplasmic reticulum and plasma membrane. The first trait of NPC is the accumulation of unesterified cholesterol and other lipids, like sphingosine and glycosphingolipids, in the late endosomal and lysosomal compartments, which causes the blockade of autophagic flux and the impairment of mitochondrial functions. In the brain, the main consequences of NPC are cerebellar neurodegeneration, neuroinflammation, and myelin defects. This review will focus on myelin defects and the pivotal importance of cholesterol for myelination and will offer an overview of the molecular targets and the pharmacological strategies so far proposed, or an object of clinical trials for NPC. Finally, it will summarize recent data on a new and promising pharmacological perspective involving A

adenosine receptor stimulation in genetic and pharmacological NPC dysmyelination models.